molecular formula C7H10N2S B1376726 4-Cyclopropyl-5-methyl-1,3-thiazol-2-amine CAS No. 1469044-50-5

4-Cyclopropyl-5-methyl-1,3-thiazol-2-amine

Cat. No.: B1376726
CAS No.: 1469044-50-5
M. Wt: 154.24 g/mol
InChI Key: XOKZIZHJSZSXFK-UHFFFAOYSA-N
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Description

4-Cyclopropyl-5-methyl-1,3-thiazol-2-amine is a heterocyclic compound containing both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-5-methyl-1,3-thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazole derivatives .

Scientific Research Applications

4-Cyclopropyl-5-methyl-1,3-thiazol-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-5-methyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropyl-5-methyl-1,3-thiazol-2-amine is unique due to its specific cyclopropyl and methyl substitutions, which confer distinct chemical and biological properties compared to other thiazole derivatives. These structural features can influence its reactivity, stability, and interaction with biological targets .

Properties

IUPAC Name

4-cyclopropyl-5-methyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2S/c1-4-6(5-2-3-5)9-7(8)10-4/h5H,2-3H2,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOKZIZHJSZSXFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)N)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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